molecular formula C14H16N2O3S B3098651 methyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 134074-38-7

methyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B3098651
CAS RN: 134074-38-7
M. Wt: 292.36 g/mol
InChI Key: BASUGDYRXCCFOT-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative with a methoxyphenyl group and a methyl group attached. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The methoxyphenyl group is a common motif in organic chemistry and is often used in medicinal chemistry due to its influence on bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrimidine ring system, with the methoxyphenyl and methyl groups attached at specific positions. The exact structure would depend on the positions of these substituents on the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature and position of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents on the pyrimidine ring .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Hydrogen-bonded Ribbons : Studies show that certain sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, including closely related compounds to the specified methyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, form hydrogen-bonded ribbons and display complex crystal structures. This analysis is crucial for understanding the molecular interactions and properties of these compounds (Sarojini et al., 2015).

  • Structural Analysis of Derivatives : Investigations into the structural properties of pyrimidine derivatives, similar to the compound , have been conducted. These studies focus on analyzing their molecular structures, vibrational wavenumbers, and intermolecular interactions, which are essential for their potential application in various scientific fields (Dhandapani et al., 2017).

Biological and Chemical Activities

  • Cytotoxicity Studies : Research on 4-thiopyrimidine derivatives, structurally related to the specified compound, has been conducted to examine their cytotoxicity against various cell lines. These studies are critical for understanding the potential therapeutic applications of these compounds (Stolarczyk et al., 2018).

  • Anti-inflammatory Activity : Certain thiazolo[3,2‐a]pyrimidines, which share structural similarities with the specified compound, have shown anti-inflammatory activity. This discovery is significant for the development of new therapeutic agents (Tozkoparan et al., 1998).

Material Science Applications

  • Nonlinear Optical Analysis : Studies on organic crystals, including derivatives of the specified compound, have been conducted to explore their nonlinear optical properties. This research is crucial for potential applications in optoelectronics and photonics (Dhandapani et al., 2017).

  • Corrosion Inhibition : Pyrimidine-2-thione derivatives, related to the compound , have been studied for their effectiveness as corrosion inhibitors in acidic environments. This research is important for applications in materials protection and maintenance (Soltani et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives exhibit biological activity and are used as pharmaceuticals . The specific mechanism of action would depend on the target of the compound .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-3)12(16-14(20)15-8)9-4-6-10(18-2)7-5-9/h4-7,12H,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASUGDYRXCCFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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